molecular formula C20H28N2O3S B2467229 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide CAS No. 736948-96-2

3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide

Cat. No.: B2467229
CAS No.: 736948-96-2
M. Wt: 376.52
InChI Key: ZVZOCLVEXKIWDU-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide ( 736948-96-2) is a synthetic sulfonamide derivative of high interest in medicinal chemistry and pharmaceutical research . It is supplied with a minimum purity of 95% and has a molecular formula of C20H28N2O3S and a molecular weight of 376.51 g/mol . The compound features a sulfonamide functional group, a key pharmacophore in a wide range of therapeutic agents, and is characterized by an aromatic amine and an isopropyl-substituted phenoxy ether structure . Researchers can identify the compound using the InChIKey ZVZOCLVEXKIWDU-UHFFFAOYSA-N . Main Applications & Research Value: Sulfonamide-based compounds like this one are pivotal in scientific discovery due to their diverse biological activities . They have historically served as antibacterial agents . Modern research explores non-antibiotic sulfonamides for various pharmacological applications, including use as anti-inflammatory agents, enzyme inhibitors, and in oncology research . The specific structural motifs present in this compound make it a valuable building block for developing novel enzyme inhibitors and a critical intermediate for synthesizing more complex chemical entities for high-throughput screening and hit-to-lead optimization campaigns . Handling & Safety: This chemical is intended for use by qualified laboratory professionals. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed handling, storage, and disposal information. Harmful by inhalation, in contact with skin, and if swallowed . Note: This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(5-methyl-2-propan-2-ylphenoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-6-22(7-2)26(23,24)16-9-11-19(18(21)13-16)25-20-12-15(5)8-10-17(20)14(3)4/h8-14H,6-7,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOCLVEXKIWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. For instance, a study highlighted the design and synthesis of new thiopyrimidine-benzenesulfonamide compounds that displayed promising antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. They can inhibit enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease. The presence of the sulfonamide group is crucial for this activity, as it interacts with specific targets in inflammatory signaling pathways.

Anticancer Potential

The compound's anticancer potential is being explored through studies that focus on its ability to inhibit tumor cell proliferation. For example, derivatives of sulfonamides have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The structural modifications in sulfonamides often enhance their selectivity towards cancer cells.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several new sulfonamide derivatives, including 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) was determined against multiple strains, revealing significant inhibitory effects at low concentrations .

Compound NameMIC (µg/mL)Bacterial Strain
3-amino-N,N-diethyl...32K. pneumoniae
Another derivative16P. aeruginosa

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against breast cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to untreated controls, with IC50_{50} values suggesting strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Analogues

The following sulfonamides share key structural motifs with the target compound, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility Trends Reported Biological Activity Reference
3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide (Target) –SO₂N(CH₂CH₃)₂, –NH₂, –O–C₆H₃(CH₃)(CH(CH₃)₂) ~392.5* Moderate polar solubility Not explicitly reported
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide –SO₂N(CH₃)(CH(CH₃)₂), –NH₂, –CH₃ at position 4 ~272.3 High polar solubility Enhanced hydrogen-bonding capacity
Gefapixant (5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide) –SO₂NH₂, –O–C₅H₃N₄(NH₂)₂, –OCH₃, –CH(CH₃)₂ ~416.4 Low-moderate solubility P2X3 receptor antagonist (antitussive)
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide –SO₂N(CH₂CH₃)₂, –NH₂, –NH–C₆H₄(OCH₃) ~379.4 Moderate solubility Not explicitly reported
3-Amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide –SO₂N(CH₂CH₃)₂, –NH₂, –N–(C₄H₈O) ~327.4 High polar solubility Potential CNS activity

*Calculated based on structural formula.

Key Comparative Insights

Substituent Effects on Solubility
  • The target compound exhibits moderate solubility in polar solvents due to the sulfonamide and amino groups, but its bulky lipophilic phenoxy substituent limits aqueous solubility compared to analogues like 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide, which lacks aromatic bulk .
  • Gefapixant demonstrates lower solubility than the target compound, attributed to its pyrimidine-oxy group, which introduces planar rigidity and reduces hydrogen-bonding efficiency .

Biological Activity

3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide (CAS Number: 736948-96-2) is a sulfonamide compound with a complex structure that includes an amino group, ethyl groups, and a phenoxy moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O3S, with a molecular weight of approximately 364.52 g/mol. The presence of the sulfonamide group is significant as it is known to exhibit various biological activities, including antibacterial effects.

Structural Features

FeatureDescription
Molecular Formula C20H28N2O3S
Molecular Weight 364.52 g/mol
Functional Groups Amino, Ethyl, Phenoxy, Sulfonamide

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties, which may be attributed to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) .

Interaction with Biological Targets

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and enzyme inhibition assays are essential for elucidating its mechanism of action. These studies can provide insights into how this compound modulates biological pathways related to inflammation or cancer .

Cardiovascular Effects

A study evaluated the biological activity of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain sulfonamide derivatives could influence cardiovascular parameters significantly. For instance, a derivative similar to our compound showed a decrease in perfusion pressure over time .

Pharmacokinetic Studies

Pharmacokinetic parameters for compounds similar to this compound were assessed using computational models such as ADME/PK. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which directly impact its biological activity .

Comparison with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-amino-N,N-diethyl-benzenesulfonamideC14H20N2O3SLacks phenoxy group; simpler structure
4-amino-N,N-diethyl-benzenesulfonamideC14H20N2O3SDifferent position of amino group
3-amino-N,N-dimethyl-benzenesulfonamideC12H16N2O3SDimethyl instead of diethyl; impacts solubility

The presence of both an isopropyl group and a phenoxy moiety distinguishes this compound from others, potentially enhancing its biological activity and specificity against certain targets .

Q & A

Q. What are the recommended synthetic routes for 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions. For example, triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (often reflux conditions), and stoichiometric ratios. Optimization studies suggest microwave-assisted synthesis or flow chemistry may improve yields and purity . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • HPLC/GC-MS : To assess purity (>95% recommended for biological assays).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine/sulfonamide functionalities .
  • IR spectroscopy : Peaks near 1320–1160 cm⁻¹ indicate sulfonamide S=O stretching .
  • Melting point analysis : Consistency with literature values (e.g., 170–173°C for related sulfonamides ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies in bioactivity often arise from impurities, assay conditions, or structural analogs. To address this:

  • Reproduce assays under standardized protocols (e.g., MIC tests for antimicrobial activity with ATCC strains) .
  • Validate compound identity via X-ray crystallography (if crystalline) or high-resolution mass spectrometry .
  • Compare substituent effects : For example, dichlorobenzene vs. methoxyphenyl groups may alter binding affinities .

Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition studies?

Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) and binding modes. Structural analogs suggest sulfonamides often target carbonic anhydrases or tyrosine kinases via sulfonamide-Zn²⁺ interactions . Molecular docking (using software like AutoDock) paired with site-directed mutagenesis can identify critical binding residues .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

Follow ISO guidelines for:

  • Biodegradation : Use OECD 301F tests to assess half-life in aqueous systems .
  • Bioaccumulation : Measure logP values (estimated via HPLC) to predict lipid solubility .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae, reporting LC50 values .

Methodological Considerations

Q. How can researchers mitigate steric hindrance during functionalization of the phenoxy moiety?

Steric effects from the isopropyl group at position 2 of the phenoxy ring may limit reactivity. Strategies include:

  • Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) .
  • Catalysis : Employ Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura for aryl halide substitutions) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • LC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., sulfonic acid derivatives).
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing aliquots monthly .
  • Forced degradation : Expose to UV light, acidic/basic conditions, and peroxides to simulate stressors .

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